Ethyl 3-(furfurylthio)propionate

Description

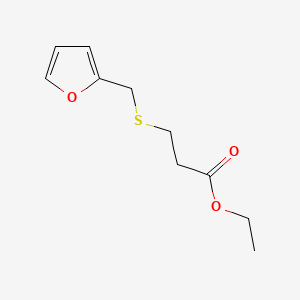

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(furan-2-ylmethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-2-12-10(11)5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVVCLCYIXCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241388 | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw coloured liquid; pungent roasted sulfury aroma | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 °C. @ 0.50 mm Hg | |

| Record name | Ethyl 3-[(2-furanylmethyl)thio]propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.121-1.138 | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94278-27-0 | |

| Record name | Ethyl 3-[(2-furanylmethyl)thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(furfurylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-(FURFURYLTHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9G0NGH9PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-[(2-furanylmethyl)thio]propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Ethyl 3-(furfurylthio)propionate?

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(furfurylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule incorporating a furan ring and a thioether linkage, presents a unique combination of chemical functionalities. This guide provides a comprehensive analysis of its chemical properties, intended for professionals in research and drug development. We will delve into its structure, spectroscopic profile, inherent reactivity, and potential synthetic pathways. The discussion is framed from the perspective of a senior application scientist, emphasizing the practical implications of the molecule's characteristics in a laboratory and developmental context.

Molecular Structure and Physicochemical Characteristics

This compound (CAS No. 94278-27-0) is comprised of a furan ring linked via a methylene bridge to a sulfur atom, which in turn is connected to a propionate ethyl ester chain. This structure bestows upon it a dual nature: the aromatic, electron-rich character of the furan moiety and the nucleophilic reactivity of the thioether group.

The molecular structure can be visualized as follows:

Caption: Key reaction pathways of the furan moiety.

Reactivity of the Thioether Linkage

The sulfur atom in the thioether is weakly basic but acts as a good nucleophile due to the polarizability of its lone pair electrons. [1][2]

-

Nucleophilic Attack: The sulfur can attack electrophiles, such as alkyl halides, to form sulfonium salts. [1][3]This reactivity is analogous to the alkylation of amines.

-

Oxidation: Thioethers are readily oxidized. This is a crucial reaction both in synthetic chemistry and in drug metabolism. [1][4] * To Sulfoxide: Mild oxidizing agents (e.g., sodium periodate, one equivalent of H₂O₂) will convert the thioether to a sulfoxide. [5] * To Sulfone: Stronger oxidizing agents (e.g., excess H₂O₂, peroxy acids) will further oxidize the sulfoxide to a sulfone. [4][5]

Caption: Principal reactions of the thioether linkage.

Proposed Synthesis Methodology

A standard and efficient method for the synthesis of thioethers is the nucleophilic substitution reaction between a thiol and an alkyl halide, or a conjugate addition to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis via Conjugate Addition

This protocol describes the synthesis of this compound from furfuryl mercaptan and ethyl acrylate.

-

Reagents and Setup:

-

Furfuryl mercaptan

-

Ethyl acrylate

-

A basic catalyst (e.g., triethylamine or sodium ethoxide)

-

An appropriate solvent (e.g., ethanol or THF)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

Dissolve furfuryl mercaptan (1.0 eq) in the chosen solvent in the reaction flask.

-

Add the basic catalyst (0.1 eq of triethylamine or a catalytic amount of sodium ethoxide).

-

Cool the mixture in an ice bath.

-

Add ethyl acrylate (1.0-1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or vacuum distillation to yield the pure this compound.

-

Safety and Handling

While not classified as acutely hazardous, proper laboratory safety protocols are essential. [6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [7]* Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes, as it may cause irritation. [8][7][9]Avoid ingestion and inhalation. Keep away from strong oxidizing agents and strong bases. [7]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [6]Recommended storage temperature is 2-8 °C. [6]

Conclusion and Applications

This compound is a molecule with distinct reactive centers that can be selectively targeted. The nucleophilic thioether allows for modifications such as oxidation and alkylation, while the electron-rich furan ring is amenable to electrophilic substitution and cycloaddition reactions. For drug development professionals, understanding the metabolic liabilities of the furan ring is paramount for predicting potential toxicity. The synthetic accessibility and dual functionality of this compound make it a versatile building block for creating more complex molecules and a valuable case study in the chemical properties of sulfur- and furan-containing heterocycles.

References

-

Wikipedia. Furan. Available at: [Link]

-

YouTube. (2019). 04.07 Thioethers. Available at: [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

-

Slideshare. (2016). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Available at: [Link]

-

YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Available at: [Link]

-

SpectraBase. This compound. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

The Good Scents Company. ethyl 3-(furfuryl thio) propionate. Available at: [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

-

Simple English Wikipedia. Thioether. Available at: [Link]

-

Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]

-

Química Organica.org. The Thioethers. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

FlavScents. ethyl 3-(furfuryl thio) propionate. Available at: [Link]

-

ResearchGate. (2000). Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a. Available at: [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

-

The Good Scents Company. furfuryl thiopropionate. Available at: [Link]

-

PubChem. Ethyl 3-(methylthio)propionate. Available at: [Link]

-

Monomer-flavor.com. Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0. Available at: [Link]

-

Pharmacy Research. CAS 94278-27-0 this compound. Available at: [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

NIST WebBook. 3-(Methylthio)propanoic acid ethyl ester. Available at: [Link]

-

Flavor Extract Manufacturers Association (FEMA). This compound. Available at: [Link]

-

The Good Scents Company. ethyl 3-(2-furyl) propanoate. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thioether - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. The Thioethers [quimicaorganica.org]

- 6. file1.lookchem.com [file1.lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to Ethyl 3-(furfurylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(furfurylthio)propionate, with the empirical formula C₁₀H₁₄O₃S, is a significant compound in the fields of flavor and fragrance chemistry, and its structural analogues are of interest in medicinal chemistry and drug development.[1] A thorough understanding of its molecular structure and purity is paramount for its application and for the synthesis of related derivatives. Spectroscopic analysis provides a definitive and non-destructive means to elucidate the molecular architecture and confirm the identity of this compound.

This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are explained to provide a holistic understanding for researchers and drug development professionals.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure of this compound is the foundation for interpreting its spectroscopic data. The molecule consists of an ethyl ester group, a flexible propionate chain, a thioether linkage, and a furan ring. Each of these functional groups gives rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl, propionate, and furfuryl moieties.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the resonance frequency of the proton nucleus.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹H NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.25 | triplet | 3H | -O-CH₂-CH₃ |

| 2.58 | triplet | 2H | -S-CH₂-CH₂ -COO- |

| 2.75 | triplet | 2H | -S-CH₂ -CH₂-COO- |

| 3.72 | singlet | 2H | Furan-CH₂ -S- |

| 4.14 | quartet | 2H | -O-CH₂ -CH₃ |

| 6.22 | doublet | 1H | Furan H3 or H4 |

| 6.30 | doublet of doublets | 1H | Furan H4 or H3 |

| 7.35 | doublet | 1H | Furan H5 |

Note: Data is predicted and compiled from typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.

Interpretation:

-

Ethyl Group: The triplet at approximately 1.25 ppm corresponds to the methyl protons of the ethyl group, which are split by the adjacent methylene protons. The quartet at around 4.14 ppm is due to the methylene protons of the ethyl group, split by the neighboring methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group attached to an electronegative atom (in this case, oxygen).

-

Propionate Chain: The two triplets at approximately 2.58 ppm and 2.75 ppm correspond to the two methylene groups of the propionate backbone. The downfield shift is due to the proximity of the electron-withdrawing carbonyl and sulfur atoms.

-

Furfuryl Group: The singlet at around 3.72 ppm is assigned to the methylene protons attached to the furan ring and the sulfur atom. The signals in the aromatic region (6.22-7.35 ppm) are characteristic of the furan ring protons. The specific splitting patterns arise from the coupling between adjacent protons on the ring.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

¹³C NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -O-CH₂-C H₃ |

| 29.5 | Furan-C H₂-S- |

| 30.1 | -S-C H₂-CH₂-COO- |

| 34.8 | -S-CH₂-C H₂-COO- |

| 60.7 | -O-C H₂-CH₃ |

| 107.5 | Furan C3 or C4 |

| 110.3 | Furan C4 or C3 |

| 142.1 | Furan C5 |

| 151.8 | Furan C2 |

| 171.5 | -C OO- |

Note: Data is predicted and compiled from typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.

Interpretation:

-

Aliphatic Carbons: The signals in the upfield region (14-61 ppm) correspond to the sp³ hybridized carbons of the ethyl and propionate groups, as well as the methylene bridge of the furfuryl group.[4]

-

Furan Carbons: The signals in the downfield region (107-152 ppm) are characteristic of the sp² hybridized carbons of the furan ring. The carbon attached to the oxygen atom (C2 and C5) are typically the most downfield.[5][6]

-

Carbonyl Carbon: The signal at approximately 171.5 ppm is characteristic of the ester carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1505, ~1015 | Medium-Weak | C=C stretch (furan ring) |

| ~1250, ~1150 | Strong | C-O stretch (ester) |

| ~740 | Strong | =C-H bend (furan ring) |

Note: Data is predicted and compiled from typical IR absorption frequencies of similar functional groups.

Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl group of the ester.

-

C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the aliphatic portions of the molecule.

-

Furan Ring Vibrations: The furan ring gives rise to several characteristic absorptions, including C=C stretching vibrations around 1500-1600 cm⁻¹ and a strong out-of-plane C-H bending vibration around 740 cm⁻¹.[2]

-

C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and can be used to deduce the structure of a compound through analysis of its fragmentation pattern.

Mass Spectral Data and Interpretation

| m/z | Relative Intensity | Assignment |

| 214 | Moderate | [M]⁺ (Molecular Ion) |

| 169 | Low | [M - OCH₂CH₃]⁺ |

| 141 | Moderate | [M - COOCH₂CH₃]⁺ |

| 97 | High | [C₅H₅O-CH₂]⁺ |

| 81 | Very High | [C₄H₃O-CH₂]⁺ (Furfuryl cation) |

Note: Fragmentation pattern is predicted based on common fragmentation pathways for esters and thioethers.

Interpretation:

-

Molecular Ion: The peak at m/z 214 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 169) and the entire ester group (-COOCH₂CH₃, m/z 141).[7] A key fragmentation for furfuryl compounds is the cleavage of the bond between the methylene group and the sulfur atom, leading to the highly stable furfuryl cation at m/z 81, which is often the base peak in the spectrum.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra elucidate the precise connectivity of the atoms, the FT-IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides structural insights through its fragmentation pattern. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and quality assessment of this important compound in various applications.

References

- BenchChem. (2025). Spectroscopic properties of furan and its derivatives.

- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.

- Page, T. F., Jr. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5254–5255.

- NMR Spectroscopy. (n.d.).

- Corey, E. J., Slomp, G., Dev, S., Tobinaga, S., & Glazier, E. R. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(6), 855-862.

- Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

Sources

The Elusive Aroma of Roasted Foods: A Technical Guide to the Natural Occurrence of Ethyl 3-(furfurylthio)propionate

For Immediate Release

A Deep Dive into the Chemistry of a Potent Flavor Compound

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of Ethyl 3-(furfurylthio)propionate, a sulfur-containing ester recognized for its potent roasted, savory, and coffee-like aroma. While widely used as a synthetic flavoring agent, its natural occurrence in food has been a subject of scientific inquiry. This document synthesizes current knowledge on its sensory properties, plausible formation pathways in thermally processed foods, and the analytical methodologies required for its detection and quantification.

Introduction: The Sensory Significance of this compound

This compound (CAS No. 94278-27-0) is a flavor compound characterized by a complex and potent aroma profile. Its sensory attributes are often described as roasted, with notes of coffee, onion, garlic, and a distinct sulfurous character[1]. At specific concentrations, it can impart desirable savory and roasted notes to a variety of food products, including baked goods, meat products, and coffee[1]. Its FEMA GRAS™ status (FEMA Number 3674) underscores its importance in the flavor industry. While its synthetic production and application are well-documented, this guide focuses on the evidence and hypotheses surrounding its natural formation in food systems.

The Genesis of Flavor: Postulated Natural Formation Pathways

The natural occurrence of this compound is intrinsically linked to the complex chemical transformations that occur during the thermal processing of food, primarily the Maillard reaction and caramelization. The formation of this compound is hypothesized to proceed through the reaction of key precursors that are themselves naturally generated during cooking.

The Central Role of Furfural

Furfural, a key precursor to the furfuryl moiety of the target molecule, is a well-known product of the Maillard reaction, specifically from the degradation of pentose sugars such as arabinose and xylose[2]. It is also formed during the caramelization of carbohydrates. This aldehyde is a common volatile compound found in a wide array of thermally processed foods, including coffee, bread, and roasted nuts.

The Sulfur and Ethyl Propionate Donors

The second part of the molecule, the ethyl 3-thiopropionate moiety, requires a source of both a reactive sulfur atom and an ethyl propionate group.

-

Sulfur Source: Cysteine, a sulfur-containing amino acid, is a likely contributor. During the Maillard reaction, the degradation of cysteine can release hydrogen sulfide (H₂S) or other reactive sulfur species.

-

Ethyl 3-mercaptopropionate Precursor: The direct precursor, ethyl 3-mercaptopropionate, can be synthesized from 3-mercaptopropionic acid and ethanol[3]. While 3-mercaptopropionic acid is not a common natural constituent of food, its formation from other precursors during thermal processing is conceivable.

A Plausible Biochemical Pathway

The formation of this compound in a food matrix during thermal processing can be postulated through the following reaction cascade:

-

Furfural Formation: Pentose sugars undergo degradation via the Maillard reaction or caramelization to produce furfural.

-

Formation of Furfurylthiol Precursor: Furfural can react with a sulfur source, such as hydrogen sulfide released from the degradation of cysteine, to form 2-furfurylthiol.

-

Esterification and Thioether Formation: In the presence of ethanol and a suitable acyl donor, 3-mercaptopropionic acid (or a precursor) could form ethyl 3-mercaptopropionate. Subsequently, a reaction between 2-furfurylthiol and an activated form of ethyl propionate, or a direct reaction between furfural and ethyl 3-mercaptopropionate, could lead to the formation of this compound.

The following diagram illustrates this proposed formation pathway:

Analytical Methodologies for Detection and Quantification

The detection and quantification of trace-level sulfur compounds like this compound in complex food matrices present a significant analytical challenge. These compounds are often present at very low concentrations and can be masked by other volatile and non-volatile components.

Sample Preparation and Extraction

A crucial first step is the efficient extraction of the volatile and semi-volatile compounds from the food matrix while minimizing artifact formation.

-

Solvent Extraction: Liquid-liquid extraction with a suitable organic solvent like dichloromethane can be employed to extract the flavor compounds.

-

Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace of the sample or directly from a liquid sample. It is a rapid and sensitive method, well-suited for the analysis of trace flavor compounds in coffee[4][5].

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of the stationary phase coated on a magnetic stir bar, allowing for higher recovery of analytes.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile flavor compounds.

-

Gas Chromatography (GC): A high-resolution capillary GC column is essential for separating the complex mixture of volatile compounds present in food extracts.

-

Mass Spectrometry (MS): Provides definitive identification of the separated compounds based on their mass spectra. High-resolution mass spectrometry (e.g., GC-Q-TOF) can provide accurate mass measurements, aiding in the unambiguous identification of trace components in complex matrices like coffee[6].

-

Selective Detectors: For enhanced sensitivity and selectivity towards sulfur compounds, a sulfur-specific detector such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in parallel with or instead of a mass spectrometer[7].

Quantification

-

Stable Isotope Dilution Assay (SIDA): This is the gold standard for the accurate quantification of trace analytes in complex matrices[8][9]. It involves adding a known amount of a stable isotope-labeled analog of the target compound as an internal standard to the sample prior to extraction and analysis. This method compensates for losses during sample preparation and instrumental analysis, leading to highly accurate and precise results.

Experimental Protocol: Quantification of this compound in Roasted Coffee Beans by SPME-GC-MS

This protocol provides a detailed, step-by-step methodology for the analysis of this compound in roasted coffee beans.

1. Materials and Reagents:

- Roasted coffee beans

- This compound analytical standard

- Deuterated this compound (internal standard for SIDA)

- Deionized water

- SPME fiber (e.g., DVB/CAR/PDMS)

- 20 mL headspace vials with magnetic screw caps and septa

2. Sample Preparation:

- Grind the roasted coffee beans to a consistent particle size.

- Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

- Add a known amount of the deuterated internal standard solution.

- Add 5 mL of deionized water to the vial.

- Immediately seal the vial with the screw cap.

3. SPME Extraction:

- Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C).

- Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.

- Allow the fiber to be exposed to the headspace for a fixed time (e.g., 30 minutes) with constant agitation.

- After extraction, retract the fiber into the needle.

4. GC-MS Analysis:

- Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.

- Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of the target analyte from other coffee volatiles.

- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity, monitoring characteristic ions for both the native and deuterated this compound.

5. Quantification:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the deuterated internal standard.

- Calculate the concentration of this compound in the coffee sample based on the ratio of the peak areas of the native and deuterated compounds and the calibration curve.

The following diagram outlines the experimental workflow:

Quantitative Data Summary

While direct quantitative data for the natural occurrence of this compound in food is not yet available in published literature, the following table provides typical usage levels of this compound as a synthetic flavoring agent, offering a reference for the concentrations at which it imparts its characteristic flavor.

| Food Category | Typical Usage Level (ppm) |

| Oils and Fats | 20 |

| Bakery and Snacks | 2 |

| Cereals and Desserts | 0.2 |

| Confectionery | 0.2 |

| Source: The Good Scents Company[1] |

Conclusion and Future Perspectives

The natural occurrence of this compound in food remains an intriguing area of flavor chemistry. While its formation through the Maillard reaction of naturally present precursors is chemically plausible, definitive analytical evidence in thermally processed foods is still required. The analytical methodologies outlined in this guide, particularly the use of SPME-GC-MS with stable isotope dilution, provide a robust framework for future research aimed at identifying and quantifying this potent aroma compound in foods such as roasted coffee, baked goods, and cooked meats. Such studies will not only enhance our understanding of flavor formation but also provide valuable insights for the food industry in optimizing processing conditions to achieve desired sensory profiles.

References

-

Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. Retrieved from [Link]

-

Blank, I. (n.d.). Determination of Potent Odourants in Roasted Coffee by Stable Isotope Dilution Assays. Retrieved from [Link]

-

European Commission. (n.d.). Ethyl 3-(2-furfurylthio)propionate. Food and Feed Information Portal Database. Retrieved from [Link]

-

Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

-

MDPI. (2023, January 20). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. Retrieved from [Link]

-

MDPI. (2024, November 11). The Degradation of Furfural from Petroleum Refinery Wastewater Employing a Packed Bubble Column Reactor Using O 3 and a CuO Nanocatalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, June 10). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, August 30). Route for Conversion of Furfural to Ethylcyclopentane. Retrieved from [Link]

-

PubMed. (2008, May 28). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Retrieved from [Link]

-

PubMed. (2018, August 30). Route for Conversion of Furfural to Ethylcyclopentane. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]

-

PubMed. (2008, May 28). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Retrieved from [Link]

-

ResearchGate. (n.d.). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation and Reduction of Toxic Compounds Derived from the Maillard Reaction During the Thermal Processing of Different Food Matrices. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Deterioration of soya-bean oil: quantification of primary flavour compounds using a stable isotope dilution assay. Retrieved from [Link]

Sources

- 1. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]

- 2. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ingenieria-analitica.com [ingenieria-analitica.com]

- 8. brewingscience.de [brewingscience.de]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Thermal Degradation of Ethyl 3-(furfurylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(furfurylthio)propionate is a key aroma compound, vital to the flavor profiles of many thermally processed foods, notably coffee and cooked meats.[1] Its characteristic sulfurous and roasted notes are defining sensory attributes. However, the very thermal processes that generate these desirable flavors can also lead to the degradation of this molecule, altering the sensory profile and potentially forming new, uncharacterized compounds. This guide provides a comprehensive technical overview of the thermal degradation of this compound, synthesizing current understanding of furan and thioether chemistry to propose degradation pathways and products. It further details the critical analytical methodologies required for the rigorous study of these processes, empowering researchers to conduct self-validating experiments.

Introduction: The Dual Role of Heat in Flavor Formation and Degradation

The application of heat is a cornerstone of food processing, driving complex chemical transformations like the Maillard reaction and caramelization, which create a rich tapestry of flavor and aroma compounds.[2][3] Among these are a class of potent, sulfur-containing furan derivatives that possess exceptionally low odor thresholds and contribute significantly to the desirable "cooked" and "roasted" characteristics of many foods.[1][2] this compound, with its empirical formula C₁₀H₁₄O₃S, is a prominent member of this class.

While essential for its formation, heat is also the agent of its demise. Understanding the thermal lability of this compound is paramount for several reasons:

-

Flavor Stability and Optimization: For food scientists, controlling the thermal process to maximize the formation of desirable aroma compounds while minimizing their degradation is key to product consistency and quality.

-

Safety and Toxicology: In the context of e-liquids and inhaled flavorants, understanding the thermal degradants is a critical aspect of toxicological assessment.[4]

-

Reaction Mechanism Elucidation: For chemists, the study of its degradation provides insights into the complex reaction pathways of multifunctional molecules under thermal stress.

This guide will delve into the anticipated degradation mechanisms, the analytical workflows to characterize them, and the kinetic analysis required to model these transformations.

Proposed Thermal Degradation Pathways

Direct experimental studies on the thermal degradation of this compound are not extensively reported in the literature. However, by examining the known thermal behavior of its constituent functional groups—the furan ring, the thioether linkage, and the ethyl propionate moiety—we can postulate the primary degradation pathways. The molecule's structure suggests several points of thermal vulnerability, primarily the C-S bonds and the furan ring itself.

Primary Degradation Mechanisms

The initial steps in the thermal degradation are likely to involve the cleavage of the weakest bonds in the molecule. The C-S bonds are generally weaker than C-C, C-O, and C-H bonds, making them susceptible to homolytic cleavage at elevated temperatures.

-

C-S Bond Cleavage: The most probable initial degradation step is the scission of the C-S bonds. This can occur at two positions:

-

Furfuryl C-S Bond Scission: Cleavage of the bond between the furfuryl group and the sulfur atom, yielding a furfuryl radical and a 3-(ethoxycarbonyl)propylthio radical.

-

Propionate C-S Bond Scission: Cleavage of the bond between the sulfur atom and the propionate group, resulting in a furfurylthiyl radical and an ethyl propionate radical.

-

-

Furan Ring Opening and Rearrangement: The furan ring, while aromatic, can undergo thermally induced ring-opening reactions, especially in the presence of acid catalysts or at very high temperatures.[5] This can lead to the formation of various acyclic carbonyl compounds.

Secondary Reactions and Product Formation

The initial radical species are highly reactive and will undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, to form a complex mixture of volatile products.

Expected Degradation Products:

-

Sulfur Compounds: Hydrogen sulfide (H₂S), methanethiol, ethanethiol, and various disulfides. The formation of H₂S is a common feature in the pyrolysis of sulfur-containing organic compounds.

-

Furan Derivatives: Furfural, 2-methylfuran, and other substituted furans resulting from side-chain reactions.

-

Alkenes and Alkanes: Ethylene, ethane, and other small hydrocarbons from the fragmentation of the ethyl propionate moiety.

-

Esters and Acids: Ethyl acrylate, acrylic acid, and other related compounds from the propionate group.

The following diagram illustrates the proposed primary degradation pathways.

Caption: Proposed primary thermal degradation pathways of this compound.

Analytical Methodologies for Thermal Degradation Studies

A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound. This typically involves a combination of techniques to determine the onset of degradation, the energy changes involved, and the identity of the degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or helium at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp at a heating rate of 10 °C/min to 600 °C. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to perform kinetic analysis.[6]

-

-

-

Data Analysis:

-

Plot mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset).

-

Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It provides information on thermal transitions such as melting, boiling, and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (nitrogen or helium) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C).

-

Ramp at 10 °C/min to a temperature above the final decomposition temperature observed in TGA (e.g., 400 °C).

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decompositions) events.

-

Integrate the peaks to determine the enthalpy changes (ΔH) associated with these transitions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the cornerstone technique for identifying the volatile and semi-volatile products of thermal degradation.[4][7][8] A sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.

Experimental Protocol: Py-GC/MS of this compound

-

Instrument Preparation: Ensure the pyrolyzer, GC, and MS are properly tuned and calibrated.

-

Sample Preparation: Place a small amount of the sample (10-100 µg) into a pyrolysis sample holder (e.g., a quartz tube or a metal foil).

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated (e.g., 300 °C, 500 °C, 700 °C) to understand the evolution of degradation products with increasing thermal energy.

-

Pyrolysis Time: Typically a few seconds (e.g., 10-20 s).

-

-

GC Conditions:

-

Column: A mid-polar column (e.g., DB-5ms) or a polar column (e.g., DB-WAX) is suitable for separating the expected range of products.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectra of the peaks with a reference library (e.g., NIST) for tentative identification.

-

Confirm identifications using authentic standards where possible.

-

The following diagram outlines the analytical workflow for thermal degradation studies.

Caption: Analytical workflow for the study of thermal degradation.

Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for a clear interpretation of the thermal degradation behavior.

Thermal Analysis Data

The results from TGA and DSC should be tabulated to provide a clear summary of the thermal stability and transitions.

| Parameter | Value | Technique |

| Onset of Decomposition (T_onset) | To be determined | TGA |

| Temperature of Max. Decomposition Rate | To be determined | TGA (DTG) |

| Residual Mass @ 600 °C | To be determined | TGA |

| Melting Point (T_m) | To be determined | DSC |

| Enthalpy of Fusion (ΔH_f) | To be determined | DSC |

| Boiling Point (T_b) | To be determined | DSC |

| Enthalpy of Vaporization (ΔH_v) | To be determined | DSC |

Table 1: Summary of Thermal Analysis Data for this compound.

Pyrolysis Product Data

The major degradation products identified by Py-GC/MS should be listed, along with their relative abundances at different pyrolysis temperatures.

| Retention Time (min) | Tentative Identification | Relative Area (%) at 300°C | Relative Area (%) at 500°C | Relative Area (%) at 700°C |

| t_r1 | Hydrogen Sulfide | % Area | % Area | % Area |

| t_r2 | Furfural | % Area | % Area | % Area |

| t_r3 | 2-Methylfuran | % Area | % Area | % Area |

| t_r4 | Ethanethiol | % Area | % Area | % Area |

| t_r5 | Ethyl Acrylate | % Area | % Area | % Area |

| ... | ... | ... | ... | ... |

Table 2: Major Thermal Degradation Products of this compound Identified by Py-GC/MS.

Kinetic Analysis

The TGA data obtained at multiple heating rates can be used to determine the kinetics of the decomposition process, most notably the activation energy (E_a). Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, are commonly employed for this purpose.[6] The activation energy provides a quantitative measure of the energy barrier for the decomposition reaction and is crucial for modeling the degradation process and predicting the shelf-life of products containing this flavorant.

Conclusion

The thermal degradation of this compound is a complex process involving multiple reaction pathways, including C-S bond scission and furan ring opening. A thorough understanding of these processes is essential for optimizing food flavors and ensuring the safety of consumer products. The integrated analytical workflow presented in this guide, combining TGA, DSC, and Py-GC/MS, provides a robust framework for characterizing the thermal stability, decomposition products, and reaction kinetics. While the proposed degradation pathways are based on sound chemical principles, further experimental work is necessary to validate these hypotheses and to quantify the distribution of the various degradation products under different thermal processing conditions. The methodologies outlined herein provide a clear path for researchers to undertake such investigations with scientific rigor.

References

-

Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. [Link]

-

Sulfur-Containing Furans in Commercial Meat Flavorings. ElectronicsAndBooks. [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate. [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors. American Chemical Society. [Link]

-

Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. PubMed. [Link]

-

Screening Thermal Degradation of E-cigarette Flavorants: A PY-GC-MS Approach. Juul Labs Science. [Link]

-

ethyl 3-(furfuryl thio) propionate, 94278-27-0. The Good Scents Company. [Link]

-

Real-Time Pyrolysis Dynamics of Thermally Aged Tire Microplastics by TGA-FTIR-GC/MS. MDPI. [Link]

-

Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

-

Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS. ResearchGate. [Link]

-

CAS 94278-27-0 this compound. Pharmacy Research. [Link]

-

Study on the thermal degradation of high performance fibers by TG/FTIR and Py-GC/MS. ResearchGate. [Link]

-

Research on the Characteristics and Kinetics of the Pyrolysis Process and Products Generation of Jimsar (China) Oil Shale Using TG-FTIR. MDPI. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Thermal properties and kinetic analysis of pyrolysis products of nicotine salts from e-cigarettes using pyrolysis-gas chromatography/mass spectrometry. ResearchGate. [Link]

-

Thermal Decomposition Mechanism for Ethanethiol. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juullabsscience.com [juullabsscience.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(furfurylthio)propionate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(furfurylthio)propionate, a valuable flavor and fragrance compound. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, flavor and fragrance development, and drug discovery. A detailed exploration of the core synthesis mechanism, the thia-Michael addition, is presented, including both base-catalyzed and nucleophile-initiated pathways. This guide offers a robust, field-proven experimental protocol, discusses potential side reactions, and outlines effective purification and characterization techniques. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a sulfur-containing organic compound prized for its complex and potent aroma profile. It is characterized by notes of roasted coffee, onion, garlic, and a savory, meaty character, making it a key component in the formulation of a wide array of savory flavors and certain niche fragrances.[1] Its application extends to various food products, including baked goods, snacks, fats and oils, and confectionery items.[1] The synthesis of this molecule is of significant interest to the flavor and fragrance industry for producing nature-identical aroma chemicals that can enhance the sensory experience of consumer products.

The core of its synthesis lies in the elegant and efficient thia-Michael addition reaction, a testament to the power of conjugate additions in constructing carbon-sulfur bonds.[2][3] This guide will delve into the intricacies of this reaction, providing the necessary theoretical and practical knowledge for its successful implementation in a laboratory setting.

The Core Synthesis Mechanism: Thia-Michael Addition

The principal route for the synthesis of this compound is the thia-Michael addition (also known as the conjugate addition of a thiol) of furfuryl mercaptan to ethyl acrylate.[2][3] This reaction is highly atom-economical and typically proceeds with high selectivity and yield under mild conditions. The reaction can be catalyzed by either a base or a nucleophile, with each pathway possessing distinct mechanistic features.

Base-Catalyzed Thia-Michael Addition

In the base-catalyzed mechanism, a base is employed to deprotonate the thiol (furfuryl mercaptan), generating a more nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate). The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or another thiol molecule to yield the final product and regenerate the catalyst.[2]

The choice of base is critical and can range from organic amines, such as triethylamine, to inorganic bases like sodium hydroxide. The reaction rate can be influenced by the solvent, with polar aprotic solvents like dimethyl sulfoxide (DMSO) often accelerating the reaction.[2]

Caption: Base-catalyzed thia-Michael addition mechanism.

Nucleophile-Initiated Thia-Michael Addition

An alternative and often faster pathway is the nucleophile-initiated mechanism.[2] In this case, a nucleophile, typically a phosphine like triphenylphosphine, attacks the β-carbon of the Michael acceptor (ethyl acrylate) to form a zwitterionic intermediate. This intermediate is a strong base and deprotonates the thiol (furfuryl mercaptan) to generate the thiolate anion. The thiolate then proceeds to add to another molecule of the Michael acceptor, and the resulting enolate is protonated by another thiol molecule, propagating the reaction cycle.[2]

This method often requires lower catalyst loadings and can proceed under neutral conditions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a base-catalyzed thia-Michael addition.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| Furfuryl Mercaptan | C₅H₆OS | 114.17 | 98-02-2 | ≥98% | Sigma-Aldrich |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 140-88-5 | ≥99% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | - | - | - | - | - |

| Brine (Saturated aq. NaCl) | - | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - | Sigma-Aldrich |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfuryl mercaptan (11.42 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Inert Atmosphere: Flush the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

-

Addition of Reactants: While stirring, add ethyl acrylate (10.01 g, 0.1 mol) to the solution.

-

Catalyst Addition: Add triethylamine (1.01 g, 0.01 mol, 10 mol%) dropwise to the reaction mixture using a dropping funnel over 10 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with saturated aqueous ammonium chloride solution (2 x 50 mL) to quench the reaction and remove the catalyst.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow oil.

Caption: A streamlined workflow for the synthesis of this compound.

Potential Side Reactions and Mitigation

While the thia-Michael addition is generally a clean reaction, some side reactions can occur, potentially reducing the yield and purity of the desired product.

-

Disulfide Formation: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air and a basic catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.

-

Polymerization of Ethyl Acrylate: In the presence of strong bases or initiators, ethyl acrylate can undergo anionic polymerization. Using a mild base and controlled addition of the catalyst can mitigate this.

-

Bis-addition: If an excess of ethyl acrylate is used, a second molecule can potentially react with the product, although this is generally less favorable. Maintaining a 1:1 stoichiometry of the reactants is crucial.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (in CDCl₃) are approximately:

-

δ 1.25 (t, 3H, -OCH₂CH ₃)

-

δ 2.55 (t, 2H, -SCH ₂CH₂CO-)

-

δ 2.75 (t, 2H, -SCH₂CH ₂CO-)

-

δ 3.70 (s, 2H, furfuryl-CH ₂S-)

-

δ 4.15 (q, 2H, -OCH ₂CH₃)

-

δ 6.20 (d, 1H, furan ring)

-

δ 6.30 (dd, 1H, furan ring)

-

δ 7.35 (d, 1H, furan ring) (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)[4][5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the ethyl group, the furan ring, and the thioether linkage.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should display a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester group, as well as C-S and C-O stretching vibrations.

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can confirm the purity of the compound and its molecular weight. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 214 and characteristic fragmentation patterns.[6]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol |

| Appearance | Colorless to pale yellow liquid[7] |

| Boiling Point | ~287 °C (Predicted)[7] |

| Density | ~1.125 g/mL at 25 °C |

| Refractive Index | ~1.506 at 20 °C |

Safety and Handling

-

Furfuryl Mercaptan: This compound has a strong, unpleasant odor and is a skin and eye irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Acrylate: This is a flammable liquid and a potential lachrymator. It is also an irritant to the skin, eyes, and respiratory system. Handle with care in a fume hood.

-

Triethylamine: A corrosive and flammable liquid with a strong fishy odor. It can cause severe skin and eye burns. Use appropriate PPE.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound via the thia-Michael addition of furfuryl mercaptan to ethyl acrylate is a robust and efficient method for producing this important aroma chemical. By understanding the underlying reaction mechanism, controlling the reaction conditions, and employing proper purification and characterization techniques, researchers can consistently obtain a high-purity product. This guide provides the necessary theoretical framework and practical insights to empower scientists in the flavor, fragrance, and broader chemical industries to successfully synthesize this valuable compound.

References

-

SpectraBase. This compound. [Link]

-

De Vrieze, M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4527. [Link]

-

The Good Scents Company. furfuryl thiopropionate. [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

-

Chan, J. W., et al. (2009). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(4), 422-430. [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

-

Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

-

The Good Scents Company. ethyl 3-(furfuryl thio) propionate. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). This compound. [Link]

-

Pharmacy Research. CAS 94278-27-0 this compound. [Link]

-

Organic Syntheses. 2-FURFURYL MERCAPTAN. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

MDPI. Thia-Michael Reaction under Heterogeneous Catalysis. [Link]

-

MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

-

PubChem. Ethyl 3-(methylthio)propionate. [Link]

-

Organic Syntheses. SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. [Link]

-

WordPress. Conjugate Addition of Thiols. [Link]

-

ResearchGate. The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. [Link]

-

PubMed. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. [Link]

-

FlavScents. ethyl 3-(furfuryl thio) propionate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]

The Emergence of a Complex Flavorant: A Technical Guide to Ethyl 3-(furfurylthio)propionate

Introduction: Unraveling a Potent Aroma Chemical

In the vast and intricate world of flavor chemistry, certain molecules possess a disproportionate impact on the sensory profile of foods. Ethyl 3-(furfurylthio)propionate (CAS No: 94278-27-0, FEMA No: 3674) is a prime example of such a high-impact aroma chemical.[1] Characterized by its potent and complex aroma, this sulfur-containing ester sits at the crossroads of savory, roasted, and alliaceous notes, contributing significantly to the authentic flavor of cooked meats, roasted coffee, and a variety of other thermally processed foods.[1][2] This technical guide provides an in-depth exploration of this compound, from its chemical identity and sensory attributes to its formation pathways and the analytical methodologies required for its study. The content herein is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers and developers to harness the potential of this fascinating molecule.

Chemical and Physical Identity

A thorough understanding of a flavor compound begins with its fundamental chemical and physical properties. This data is critical for its synthesis, handling, and application in various food matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃S | |

| Molecular Weight | 214.28 g/mol | |

| CAS Number | 94278-27-0 | |

| FEMA Number | 3674 | |

| JECFA Number | 1088 | [3] |

| Appearance | Yellow to orange-brown clear liquid | [2] |

| Density | 1.121 - 1.138 g/mL @ 25°C | [2] |

| Refractive Index | 1.500 - 1.509 @ 20°C | [2] |

| Boiling Point | 244°C @ 760 mmHg | [3] |

| Flash Point | > 110°C (> 230°F) | [2] |

| Solubility | Insoluble in water; soluble in fats and ethanol | [3] |

The Sensory Experience: A Multifaceted Aroma Profile

This compound is prized for its complex and potent odor profile. It is not a singular note, but rather a blend of several desirable aromatic characteristics that can enhance and impart savory and roasted qualities to food products.

Primary Olfactory Notes:

-

Sulfurous/Alliaceous: Described as having notes of onion and garlic.[2][4]

-

Roasted/Coffee: Possesses distinct roasted, coffee-like aromas.[2][4]

-

Vegetable: Exhibits underlying cooked vegetable nuances.[2]

This multifaceted profile makes it a versatile tool in the flavorist's palette, capable of rounding out the flavor of meat products, enhancing the richness of coffee, and adding a savory depth to snacks and condiments.[1] Recommended usage levels are typically in the parts-per-million (ppm) range, highlighting its potency. For instance, typical usage can be around 20 ppm in fats and oils, 2 ppm in baked goods and snack foods, and as low as 0.2 ppm in cereals and confections.[2]

Formation Pathways: The Chemistry of Cooking

While this compound is synthesized for commercial use, its importance as a flavor compound stems from its natural formation during the thermal processing of food. The primary mechanism for its generation is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[5][6]

The key precursors are:

-

Sulfur-containing amino acids: Cysteine and methionine are the primary sulfur donors.[5]

-

Furan derivatives: Compounds like furfural and 2-furanmethanethiol (furfuryl mercaptan) are formed from the degradation of sugars (pentoses like ribose) and thiamine during the Maillard reaction.[5][7][8]

The proposed formation pathway involves the reaction of these precursors under heat, as illustrated in the diagram below.

Caption: Simplified formation pathway of this compound during thermal processing.

This reaction cascade is particularly prevalent in foods like roasted coffee, where sulfur compounds are crucial to the overall aroma, and in cooked meats, where they contribute to the characteristic savory flavor.[6][9]

Synthetic Approach: A Laboratory Perspective

The commercial production of this compound allows for its consistent and controlled use in flavor formulations. A common synthetic route is the esterification of 3-(furfurylthio)propionic acid with ethanol. The acid itself can be prepared via a Michael addition of furfuryl mercaptan to an acrylic acid ester followed by hydrolysis, or directly by reacting furfuryl mercaptan with ethyl acrylate.

Caption: General synthetic workflow for this compound.

Expert Insight: The choice of a base catalyst is crucial for promoting the nucleophilic addition of the thiol to the activated double bond of the acrylate. The reaction is typically performed in a suitable solvent and may require heating to proceed at an optimal rate. Post-reaction workup and purification, often by vacuum distillation, are essential to achieve the high purity (≥98%) required for food-grade applications.

Analytical Methodology: Identification and Quantification

The analysis of potent, often trace-level, sulfur compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Volatile Extraction

The primary challenge is to efficiently extract the volatile compound from the non-volatile food matrix. The choice of technique depends on the nature of the sample.

-

Headspace-Solid Phase Microextraction (HS-SPME): This is the preferred method for its sensitivity, speed, and solvent-free nature. A fiber coated with a specific stationary phase is exposed to the headspace above the food sample, where it adsorbs volatile compounds. The fiber is then desorbed in the hot GC inlet.

-

Causality: For sulfur compounds like this compound, a fiber with mixed polarity (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is often chosen to effectively trap a wide range of volatile and semi-volatile compounds.

-

-

Static Headspace (SHS): A portion of the headspace gas is directly injected into the GC. This method is simpler but generally less sensitive than SPME.[10][11]

-

Solvent Extraction / Simultaneous Distillation-Extraction (SDE): More traditional methods, suitable for generating larger quantities of extract for identification purposes, but can be time-consuming and prone to artifact formation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a self-validating system designed for the quantitative analysis of furan derivatives and can be adapted for this compound.

Objective: To identify and quantify this compound in a food sample (e.g., coffee, meat).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace Autosampler (e.g., HS-20) or SPME setup

Protocol Steps:

-

Sample Preparation:

-

Homogenize 1-5 g of the solid or semi-solid food sample.[12]

-

Place the homogenized sample into a 20 mL headspace vial.

-

Add 5-10 mL of saturated NaCl solution to increase the vapor pressure of the analytes.[10]

-

Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated analog like d4-furan for general furan analysis, or a structurally similar sulfur compound for targeted analysis).[11]

-

Immediately seal the vial with a PTFE-lined septum.

-

-

Headspace Extraction (HS-SPME):

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20-30 minutes) with agitation.[11][13]

-

Self-Validation: The temperature is kept moderate to ensure efficient volatilization without inducing further thermal degradation and artifact formation.[13]

-

-

Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes).

-

GC Column: Use a mid-polarity capillary column (e.g., DB-624 or equivalent, 30-60 m length, 0.25 mm i.d., 1.4-1.8 µm film thickness).[13]

-

Oven Program: A typical program would be: 40-50°C hold for 5 min, ramp at 10°C/min to 225-250°C, and hold for 5-10 min.[11][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.7 mL/min).[11]